molecular formula C8H5ClS B13787495 BENZO(b)THIOPHENE, CHLORO- CAS No. 64036-44-8

BENZO(b)THIOPHENE, CHLORO-

Cat. No.: B13787495
CAS No.: 64036-44-8
M. Wt: 168.64 g/mol
InChI Key: CPYLFALFYKCLRI-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, chloro-: is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aryne Reaction with Alkynyl Sulfides: One common method for synthesizing benzo[b]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.

    Electrochemical Methods: Another approach involves the electrochemical synthesis of benzothiophene derivatives.

Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives often involves large-scale chemical reactions using readily available precursors. The specific methods and conditions can vary depending on the desired substitution pattern and functional groups on the benzothiophene ring .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzo[b]thiophene, chloro- can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of benzo[b]thiophene, chloro- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended use .

Properties

IUPAC Name

2-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYLFALFYKCLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214016
Record name Benzo(b)thiophene, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64036-44-8
Record name Benzo(b)thiophene, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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